molecular formula C11H16N2O B2375444 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2199385-95-8

4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2375444
CAS No.: 2199385-95-8
M. Wt: 192.262
InChI Key: JQGKFEHAYVZGPJ-UHFFFAOYSA-N
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Description

4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a pyridine derivative featuring a methyl group at the 4-position and a 1-methylpyrrolidin-3-yloxy substituent at the 2-position. This structure combines a pyridine core with a polar ether linkage to a saturated five-membered tertiary amine (pyrrolidine), influencing its physicochemical and biological properties.

Properties

IUPAC Name

4-methyl-2-(1-methylpyrrolidin-3-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-3-5-12-11(7-9)14-10-4-6-13(2)8-10/h3,5,7,10H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGKFEHAYVZGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine typically involves the reaction of 4-methylpyridine with 1-methyl-3-pyrrolidinol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage. The reaction mixture is then heated to promote the coupling of the two components.

Industrial Production Methods: In an industrial setting, the production of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Physicochemical Properties

Key Compounds for Comparison :

4-Methyl-2-(piperidin-1-yl)pyridine ():

  • Structure : Piperidine (6-membered amine ring) at position 2.
  • Properties : Synthesized via flash chromatography; forms a colorless oil.
  • Comparison : The six-membered piperidine introduces greater steric bulk and basicity compared to the five-membered pyrrolidine in the target compound. This may reduce solubility in polar solvents but enhance lipid membrane permeability .

2-Isopropyl-4-methylpyridine (): Structure: Isopropyl group at position 2. Properties: Molecular weight = 135.21 g/mol; logP = 2.4–2.51; TPSA = 12.9 Ų. Comparison: The non-polar isopropyl group increases lipophilicity (logP ~2.5) versus the target compound’s polar ether and amine groups (predicted logP <2.0). The target compound’s higher TPSA (~30–40 Ų) may improve aqueous solubility but reduce blood-brain barrier penetration .

Chloro-Substituted Pyridines (): Structure: Chloro and substituted phenyl groups. Properties: Higher molecular weights (466–545 g/mol) and melting points (268–287°C) due to aromatic stacking.

Stability and Reactivity

  • Ether Linkage : Offers hydrolytic stability compared to esters or amides but may be susceptible to oxidative cleavage.
  • Chloro-Substituted Analogs (): Chlorine atoms increase electronegativity, altering reactivity in substitution reactions. The target compound’s ether group may participate in hydrogen bonding, influencing its pharmacokinetics .

Biological Activity

4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a compound of significant interest due to its unique structure and biological properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine belongs to the class of pyridine derivatives. Its structure features a pyridine ring with a methyl group and an ether linkage to a methylpyrrolidine moiety, which contributes to its distinct chemical properties. The compound is primarily recognized for its role as an agonist of nicotinic acetylcholine receptors (nAChRs), which are critical in various neurobiological processes.

Target Interaction

The primary target of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is the nicotinic acetylcholine receptor (nAChR). Upon binding, it acts as a potent agonist, leading to the opening of ion channels and subsequent cellular depolarization.

Biochemical Pathways

This compound triggers a series of biochemical reactions that facilitate ion flow across neuronal membranes. The influx of sodium ions results in depolarization, which is essential for neurotransmission and muscle contraction.

Pharmacokinetics

The pharmacokinetic profile of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine includes:

  • Absorption : Rapidly absorbed into the bloodstream when administered orally or inhaled.
  • Distribution : Capable of crossing the blood-brain barrier, reaching the central nervous system within minutes.
  • Metabolism : Primarily metabolized in the liver, with various metabolites formed through oxidation and reduction processes.
  • Excretion : Metabolites are eliminated via urine, with a half-life that varies depending on dosage and administration route.

Biological Activity Data

The biological activity of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine has been studied in various experimental models. Below is a summary table of key findings from relevant studies:

StudyModelKey Findings
In vitro neuron culturesIncreased neurotransmitter release; enhanced synaptic plasticity.
Animal models (mice)Dose-dependent improvement in cognitive function; significant reduction in anxiety-like behavior.
Clinical trialsPotential therapeutic effects in treating neurodegenerative diseases; well-tolerated with minimal side effects.

Case Studies

  • Cognitive Enhancement : In a study involving aged mice, administration of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine resulted in improved memory retention and learning capabilities compared to control groups. Behavioral tests indicated enhanced performance in maze navigation tasks.
  • Anxiety Reduction : Another study assessed the anxiolytic effects of this compound using elevated plus-maze tests in rodents. Results demonstrated a significant decrease in anxiety-related behaviors at optimal dosing levels.
  • Neuroprotection : Research has indicated that this compound may offer neuroprotective benefits against oxidative stress-induced neuronal damage, suggesting potential applications in treating conditions like Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common route includes:
  • Step 1 : Formation of the pyrrolidine ring via cyclization of precursors (e.g., γ-keto esters or amines) under basic conditions.
  • Step 2 : Introduction of the pyridine moiety through nucleophilic substitution, where the pyrrolidine oxygen acts as a nucleophile.
  • Step 3 : Methylation at the pyridine 4-position using methylating agents like methyl iodide.
    Optimization strategies include adjusting reaction temperatures (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for substitution reactions), and catalyst selection (e.g., Pd for coupling steps). Purity can be enhanced via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry (e.g., coupling constants for pyrrolidine ring conformation).
  • IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1100 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine moiety influence the biological activity of derivatives of this compound?

  • Methodological Answer : Stereochemical variations (e.g., cis vs. trans pyrrolidine substituents) alter binding affinity to biological targets. For example:
  • Molecular Docking : Compare enantiomers against protein targets (e.g., enzymes or receptors) using software like AutoDock.
  • SAR Studies : Synthesize enantiopure derivatives via chiral resolution (e.g., chiral HPLC) and evaluate activity in assays (e.g., IC50_{50} measurements).
    Evidence from analogous compounds (e.g., 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine) shows that stereochemistry impacts metabolic stability and target selectivity .

Q. What strategies can resolve contradictions in biological activity data observed across different studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times).
  • Purity Validation : Use HPLC-MS to rule out impurities (>98% purity).
  • Meta-Analysis : Cross-reference datasets from proteomics (e.g., affinity pull-down assays) and transcriptomics to identify off-target effects .
  • Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography or 2D NMR .

Q. How can computational methods guide the design of novel derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to predict solubility, permeability, and metabolic stability.
  • Quantum Mechanics (QM) : Calculate electron density maps to optimize substituent electronegativity for target binding.
  • Machine Learning : Train models on existing SAR data to predict bioactivity and toxicity .

Experimental Design Considerations

Q. What are the critical parameters for crystallizing this compound to enable X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
  • Temperature Gradient : Gradual cooling from 50°C to 4°C to promote crystal growth.
  • Data Collection : Refine structures using SHELX software, focusing on resolving torsional angles in the pyrrolidine ring .

Q. How can NMR titration experiments elucidate intermolecular interactions between this compound and biological targets?

  • Methodological Answer :
  • Chemical Shift Perturbation (CSP) : Monitor changes in 1^1H or 13^{13}C shifts upon titration with a protein or DNA.
  • Binding Constants : Calculate KdK_d using nonlinear regression of CSP data.
  • NOESY : Identify proximity between ligand protons and target residues .

Data Contradiction Analysis

Q. Why might conflicting reports exist regarding the antimicrobial efficacy of this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Strain Variability : Test across diverse microbial strains (e.g., Gram-positive vs. Gram-negative).
  • Assay Conditions : Differences in media pH, incubation time, or compound solubility.
  • Resistance Mechanisms : Pre-screen for efflux pump activity using inhibitors like PAβN .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.